molecular formula C21H19NO2 B3861250 (2E,4E)-N-{3-[(2E)-3-phenylprop-2-enoyl]phenyl}hexa-2,4-dienamide

(2E,4E)-N-{3-[(2E)-3-phenylprop-2-enoyl]phenyl}hexa-2,4-dienamide

Cat. No.: B3861250
M. Wt: 317.4 g/mol
InChI Key: DFYJUGKPTWEDRM-SXNMHBTQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E,4E)-N-{3-[(2E)-3-phenylprop-2-enoyl]phenyl}hexa-2,4-dienamide is a complex organic compound characterized by its conjugated double bonds and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E)-N-{3-[(2E)-3-phenylprop-2-enoyl]phenyl}hexa-2,4-dienamide typically involves the reaction of hexa-2,4-dienoic acid with an appropriate amine derivative under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2E,4E)-N-{3-[(2E)-3-phenylprop-2-enoyl]phenyl}hexa-2,4-dienamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like bromine (Br2) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E,4E)-N-{3-[(2E)-3-phenylprop-2-enoyl]phenyl}hexa-2,4-dienamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2E,4E)-N-{3-[(2E)-3-phenylprop-2-enoyl]phenyl}hexa-2,4-dienamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but they likely involve modulation of oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

(2E,4E)-N-[3-[(E)-3-phenylprop-2-enoyl]phenyl]hexa-2,4-dienamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2/c1-2-3-5-13-21(24)22-19-12-8-11-18(16-19)20(23)15-14-17-9-6-4-7-10-17/h2-16H,1H3,(H,22,24)/b3-2+,13-5+,15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYJUGKPTWEDRM-SXNMHBTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC(=O)NC1=CC=CC(=C1)C(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/C(=O)NC1=CC=CC(=C1)C(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E,4E)-N-{3-[(2E)-3-phenylprop-2-enoyl]phenyl}hexa-2,4-dienamide
Reactant of Route 2
Reactant of Route 2
(2E,4E)-N-{3-[(2E)-3-phenylprop-2-enoyl]phenyl}hexa-2,4-dienamide
Reactant of Route 3
Reactant of Route 3
(2E,4E)-N-{3-[(2E)-3-phenylprop-2-enoyl]phenyl}hexa-2,4-dienamide
Reactant of Route 4
Reactant of Route 4
(2E,4E)-N-{3-[(2E)-3-phenylprop-2-enoyl]phenyl}hexa-2,4-dienamide
Reactant of Route 5
Reactant of Route 5
(2E,4E)-N-{3-[(2E)-3-phenylprop-2-enoyl]phenyl}hexa-2,4-dienamide
Reactant of Route 6
(2E,4E)-N-{3-[(2E)-3-phenylprop-2-enoyl]phenyl}hexa-2,4-dienamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.